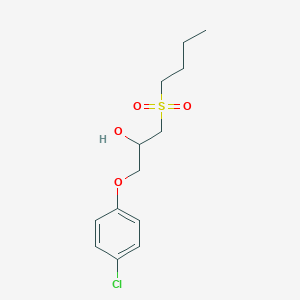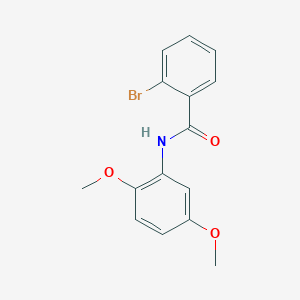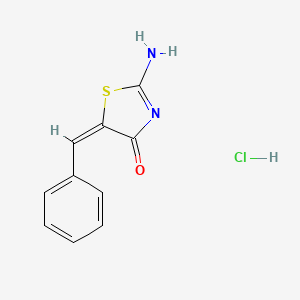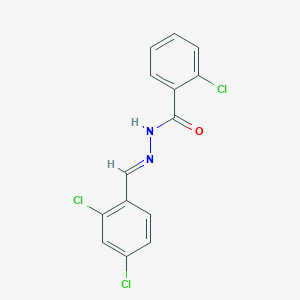
1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol
説明
1-(Butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol, also known as BCP, is a chemical compound that is commonly used in scientific research. It is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
科学的研究の応用
1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has been extensively used in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and dysregulation of PKC has been linked to various diseases such as cancer, diabetes, and Alzheimer's disease. 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has been used to investigate the role of PKC in these diseases and to develop potential therapeutic strategies.
作用機序
1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol acts as a selective inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of PKC-dependent cellular processes. 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has been shown to be highly selective for PKC and does not affect other kinases.
Biochemical and physiological effects:
1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has been shown to protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
One of the main advantages of using 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol in lab experiments is its selectivity for PKC. This allows researchers to specifically study the role of PKC in various cellular processes without affecting other kinases. Additionally, 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of using 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
For the use of 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol in scientific research include the development of 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol-based therapies and more selective PKC inhibitors.
特性
IUPAC Name |
1-butylsulfonyl-3-(4-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO4S/c1-2-3-8-19(16,17)10-12(15)9-18-13-6-4-11(14)5-7-13/h4-7,12,15H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNCLYVWDKLFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylsulfonyl-3-(4-chlorophenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3844222.png)

![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)


![1,4-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3844266.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)

![1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)

![[1-(1-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B3844315.png)